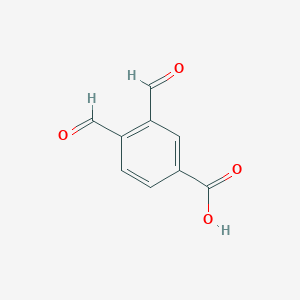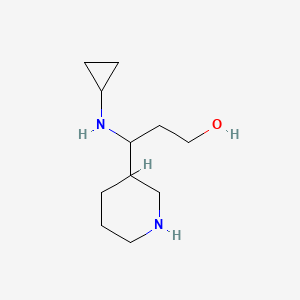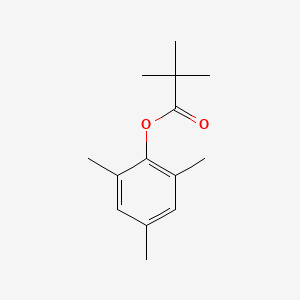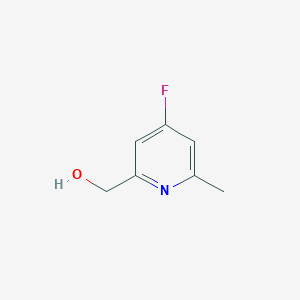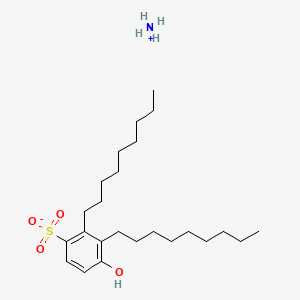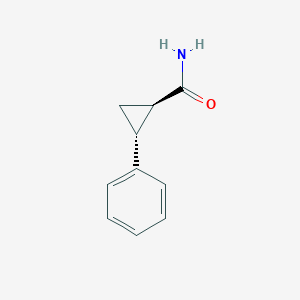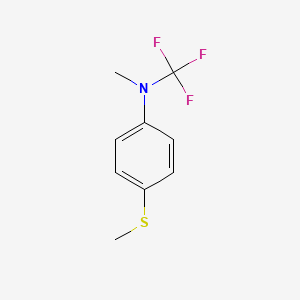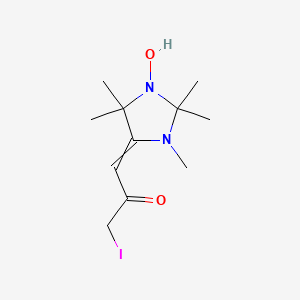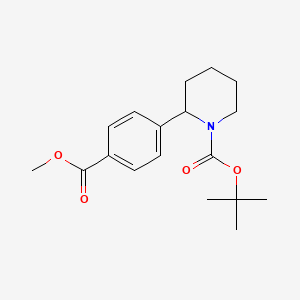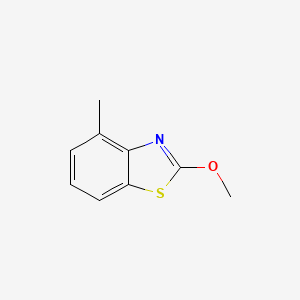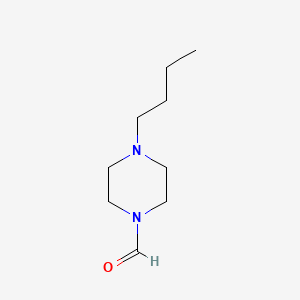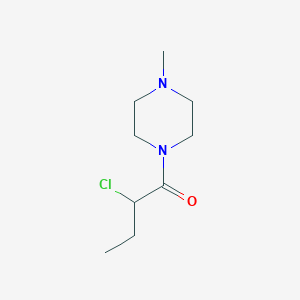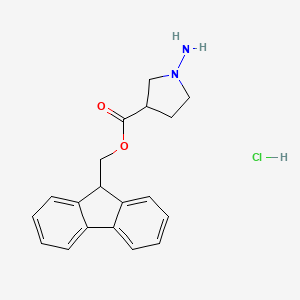
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fmoc-amino-pyrrolidine hydrochloride: is a chemical compound with the molecular formula C19H20N2O2·HCl and a molecular weight of 344.84 g/mol . It is primarily used in the field of proteomics research and peptide synthesis . The compound is characterized by the presence of a fluorene-methyloxycarbonyl (Fmoc) protecting group attached to the amino group of pyrrolidine, which is further stabilized as a hydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fmoc-amino-pyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of pyrrolidine is protected using the Fmoc group. This is achieved by reacting pyrrolidine with Fmoc-chloride in the presence of a base such as triethylamine.
Formation of Hydrochloride Salt: The resulting Fmoc-protected pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Fmoc-amino-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) techniques, which allow for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Deblocking Reactions: The primary reaction involving 3-Fmoc-amino-pyrrolidine hydrochloride is the removal of the Fmoc protecting group.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions:
Deblocking Reagents: Piperidine, pyrrolidine, and piperazine are commonly used for Fmoc removal.
Reaction Conditions: The deblocking reactions are usually carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Major Products:
Scientific Research Applications
Chemistry: 3-Fmoc-amino-pyrrolidine hydrochloride is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins . It serves as a building block in the synthesis of complex peptide sequences.
Biology and Medicine: In biological research, the compound is used for the synthesis of peptide-based therapeutics and diagnostic agents . It is also employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: In the pharmaceutical industry, 3-Fmoc-amino-pyrrolidine hydrochloride is used for the large-scale production of peptide drugs and other bioactive compounds .
Mechanism of Action
The primary mechanism of action of 3-Fmoc-amino-pyrrolidine hydrochloride involves the removal of the Fmoc protecting group. This process occurs through a base-induced mechanism where the base abstracts a proton from the Fmoc group, leading to the formation of a reactive intermediate called dibenzofulvene . The dibenzofulvene intermediate is then scavenged by the base, resulting in the deprotection of the amino group .
Comparison with Similar Compounds
4-Methylpiperidine: Used as an alternative deblocking reagent in SPPS.
Piperazine: Another secondary amine used for Fmoc removal.
Uniqueness: 3-Fmoc-amino-pyrrolidine hydrochloride is unique due to its specific structure, which allows for efficient Fmoc protection and deprotection in peptide synthesis. Its stability as a hydrochloride salt also makes it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-21-10-9-13(11-21)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H |
InChI Key |
GEDFWBWVZJVGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


